molecular formula C19H14BrNO B5156652 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B5156652
M. Wt: 352.2 g/mol
InChI Key: SQPOPMSIKLHKSV-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a synthetically crafted dihydroquinolinone derivative designed for advanced anticancer research. This scaffold is structurally analogous to other quinoline-based compounds known to exhibit potent cytotoxic effects across a range of human cancer cell lines, including gastric (NUGC-3), colon (HCT-15), and breast cancer (MM231) . The core benzo[f]quinoline structure is a privileged scaffold in medicinal chemistry, frequently investigated for its ability to interact with critical enzymatic targets . A primary research application for this class of compounds involves the inhibition of DNA topoisomerase enzymes . Topoisomerases are essential nuclear enzymes that resolve DNA topological problems during replication and transcription, and their elevated activity in rapidly proliferating tumor cells makes them a prominent target for chemotherapeutic agents . Related quinoline derivatives have demonstrated inhibition patterns against topoisomerase IIα that are equivalent to established chemotherapeutic drugs like etoposide, suggesting a potential mechanism of action involving the disruption of DNA integrity and the induction of apoptosis in malignant cells . The strategic incorporation of the 2-bromophenyl substituent is intended to modulate the compound's electronic properties and enhance its binding affinity toward specific biological targets. Further research with this compound may be directed at elucidating its precise mechanism of action, evaluating its efficacy in diverse cancer cell models, and assessing its potential to overcome resistance to existing therapies.

Properties

IUPAC Name

1-(2-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPOPMSIKLHKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromobenzaldehyde and 2-aminobenzophenone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H14BrN2OC_{19}H_{14}BrN_{2}O and a molecular weight of approximately 368.23 g/mol. It features a dihydrobenzoquinoline core with a bromophenyl substituent, which contributes to its biological activity. The presence of bromine at the 2-position of the phenyl ring is significant as it may influence the compound's reactivity and interaction with biological targets.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) models. The mechanism of action appears to involve the activation of caspases and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
K562 (Leukemia)20Cell cycle arrest
HCT116 (Colon Cancer)18Caspase activation

Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity against various pathogens. The unique structure may enhance its binding affinity to microbial targets, making it a candidate for further drug development.

Biological Research Applications

The compound is being studied for its potential as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors suggests that it could be developed into a therapeutic agent targeting diseases beyond cancer, including neurodegenerative disorders.

Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the quinoline core may interact with active sites or allosteric sites on target proteins.

Material Science Applications

Beyond medicinal applications, this compound may also find use in material science due to its unique electronic properties. Research is ongoing to explore its potential in developing new materials with specific electronic or optical characteristics.

Synthesis and Production

Several synthetic routes have been developed for producing this compound. A common method includes multi-step organic reactions starting from appropriate precursors under controlled conditions.

Synthetic Route Example:

  • Starting Materials: Bromobenzene derivatives and appropriate amines.
  • Reagents: Use of solvents like DMSO or glycerol for enhanced reaction conditions.
  • Process: Cyclization followed by functional group transformations to yield the target compound.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cell proliferation and apoptosis.

Comparison with Similar Compounds

1,4-Dihydrobenzo[f]quinolin-3(2H)-one (2l)

  • Structure : Lacks the 2-bromophenyl substituent, featuring an unsubstituted phenyl ring at the 1-position.
  • Synthesis : Synthesized via the same iron-catalyzed protocol as the target compound but with a 21% yield, suggesting that bromination may alter reaction efficiency due to steric hindrance or electronic effects .
  • Spectroscopy : Similar $ ^1H $ NMR aromatic signals (δ 6.7–8.3 ppm) but lacks the deshielded proton environment near the bromine atom observed in the target compound .

1-(2-Fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

  • Structure : Fluorine replaces bromine at the 2-position.
  • Properties: The smaller fluorine atom reduces molecular weight (MW = 293.3 g/mol vs.

N-(1,4-Dihydrobenzo[f]quinolin-3(2H)-ylidene)-3,5-bis(trifluoromethyl)benzamide (7o)

  • Structure : Features a trifluoromethylbenzamide group instead of bromophenyl.
  • Synthesis: Lower yield (17%) compared to non-acylated analogs, highlighting the challenge of introducing electron-withdrawing groups in such systems .
  • NMR : The acylated derivative shows downfield shifts for protons adjacent to the carbonyl group (δ 7.5–8.5 ppm) due to electron withdrawal .

Physicochemical Properties

Compound Substituent Melting Point (°C) Key $ ^1H $ NMR Signals (δ, ppm) Yield (%) Reference
1-(2-Bromophenyl)-...quinolin-3(2H)-one 2-Bromophenyl Not reported Aromatic H: 6.8–8.5; Br-C adjacent H: ~7.2
1,4-Dihydrobenzo[f]quinolin-3(2H)-one Unsubstituted phenyl Not reported Aromatic H: 6.7–8.3 21
7o 3,5-Bis(trifluoromethyl)benzamide Not reported Aromatic H: 7.5–8.5 17
5-(2-(2,3-Dihydrobenzo...tetrazole (8g) Ethylsulfonyl tetrazole 113–115 Aromatic H: 6.69–6.83; CH₂: 3.15–3.95 72.3

Key Observations :

  • Bromine’s heavy atom effect may lower solubility compared to fluorine or hydrogen analogs.
  • Acylated derivatives (e.g., 7o) exhibit reduced yields due to steric and electronic challenges .

Insecticidal Activity

  • Compounds with dihydrobenzo[d]isothiazole cores (e.g., compound 153773424) show binding affinities of −7.9 kcal/mol against Anopheles gambiae trehalase, suggesting that brominated quinolinones could be optimized for similar targets via SAR studies .

Anticancer Potential

  • 4-Hydroxyquinoline derivatives (e.g., 7-(trifluoromethyl)isoxazolo[4,5-c]quinolin-3(2H)-one) demonstrate anticancer activity via heterocyclic condensation reactions. Brominated analogs may exhibit enhanced DNA intercalation due to bromine’s van der Waals interactions .

Biological Activity

Overview

1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound belonging to the class of quinoline derivatives. These compounds are notable for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H14BrNOC_{19}H_{14}BrNO with a molecular weight of approximately 351.02588 g/mol. The presence of the bromophenyl group is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC19H14BrN O
Molecular Weight351.02588 g/mol
Complexity Rating426

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

  • Case Study : A study on structurally related compounds demonstrated that they could inhibit the proliferation of breast cancer cells by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The bromophenyl substitution may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

  • Research Finding : In vitro assays have shown that certain quinoline derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

The biological activity of this compound is believed to involve multiple mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies on quinoline derivatives reveal that modifications to the bromophenyl group can significantly affect biological activity. For example:

  • Substitution Effects : Changing the bromine atom to other halogens or functional groups can alter the lipophilicity and electronic properties, impacting bioavailability and efficacy.
  • Activity Correlation : Compounds with larger substituents tend to exhibit improved potency against cancer cell lines due to enhanced interactions with target proteins .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundModerateModeratePotential for further development
1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-oneHighLowStronger anticancer effects
1-(2-Fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-oneLowModerateLess effective in cancer models

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, and what key reaction parameters influence yield?

  • The synthesis typically involves multi-step condensation reactions. For example, reacting 2-bromobenzaldehyde with appropriate amines and ketones under acid catalysis. Key parameters include:

  • Temperature control : Optimal yields are achieved at 80–100°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for bromophenyl integration .
  • Reducing agents : Sodium borohydride (NaBH₄) may be used for selective reduction of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroquinoline core integrity. Aromatic protons and bromine-induced deshielding are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₇H₁₃BrNO) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves the bicyclic framework and bromophenyl orientation, as demonstrated for analogous dihydroquinolinones .

Q. What are the primary chemical reactivity patterns of this compound under varying pH and solvent conditions?

  • Nucleophilic substitution : The bromine atom undergoes substitution in polar aprotic solvents (e.g., DMF) with amines or thiols .
  • Oxidation : The dihydroquinoline core oxidizes to quinoline derivatives under strong oxidizing agents (e.g., KMnO₄) .
  • Acid/Base Stability : Protonation at the carbonyl oxygen occurs in acidic conditions, altering solubility and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Solvent optimization : Switching from dichloromethane to DMSO improves intermediate solubility and cyclization efficiency .
  • Catalyst screening : Testing Pd(II) vs. Pd(0) catalysts can enhance cross-coupling efficiency for bromophenyl attachment .
  • In situ monitoring : Real-time HPLC or FTIR tracks intermediate formation, enabling precise endpoint determination .

Q. How can computational tools like Multiwfn be utilized to predict the electronic properties and reactivity of this compound?

  • Electrostatic Potential (ESP) Mapping : Multiwfn calculates ESP to identify nucleophilic/electrophilic sites, guiding functionalization strategies .
  • Bond Order Analysis : Quantifies bond strengths to predict regioselectivity in reactions (e.g., bromine substitution vs. core modification) .
  • Orbital Composition : Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with UV-Vis spectra and photoreactivity .

Q. What strategies can resolve contradictions in biological activity data across different assay conditions?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Solubility Correction : Pre-treat compounds with DMSO/cosolvents at controlled concentrations to ensure bioavailability .
  • Target Validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to confirm mechanism-of-action specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Modulation : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .
  • Scaffold Hybridization : Fuse the dihydroquinoline core with triazole or sulfonamide moieties to diversify biological interactions .
  • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .

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